(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol is a chemical compound classified as a benzazepine derivative. This compound is notable for its selective agonistic activity on dopamine D1 receptors, which plays a significant role in various neurobiological processes. Its structural features include a tetrahydrobenzazepine core with specific hydroxyl substitutions that contribute to its biological activities.
This compound has been studied extensively in the context of pharmacology and organic chemistry. It is often referenced in scientific literature related to dopamine receptor studies and drug development. The compound is also known by its hydrochloride salt form, SKF38393 hydrochloride, which is commonly used in research settings.
The synthesis of (1S)-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol typically involves several key steps:
The synthesis can be optimized for yield and purity through various techniques such as solvent selection and temperature control during reactions. High-performance liquid chromatography (HPLC) is commonly employed for purification.
The molecular structure of (1S)-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol features:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 255.31 g/mol |
InChI Key | YEWHJCLOUYPAOH-UHFFFAOYSA-N |
Boiling Point | Not available |
Melting Point | Not available |
(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions are typically controlled to ensure selectivity and yield.
The mechanism of action involves the selective activation of dopamine D1 receptors. Upon binding to these receptors, (1S)-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol enhances intracellular signaling pathways associated with dopamine neurotransmission.
Research indicates that this compound modulates glutamate release in hippocampal neurons through protein kinase A-mediated pathways. This action underlies its potential therapeutic effects in neurological disorders.
The physical properties of (1S)-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
pH | Neutral |
(1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol has significant applications in scientific research:
The compound is systematically named as (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol according to IUPAC conventions. This name specifies:
Table 1: Nomenclature and Formula Analysis
Property | Value |
---|---|
Systematic IUPAC Name | (1S)-2,3,4,5-Tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol |
Molecular Formula | C₁₆H₁₇NO₂ |
Molecular Weight | 255.31 g/mol |
Exact Mass | 255.1259 g/mol |
Canonical SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Key Synonyms | (S)-SKF 38393, R-SK and F 38393 [3] [6] |
The chiral center at carbon-1 of the benzazepine ring defines the compound’s (S)-configuration. This stereogenic carbon connects the phenyl group to the benzazepine core, generating two enantiomers:
Table 2: Stereoisomers and Biological Relevance
Stereoisomer | ChEBI ID | Biological Activity |
---|---|---|
(S)-SKF 38393 | CHEBI:131796 | Selective D1/D5 dopamine receptor agonist |
(R)-SKF 38393 | CHEBI:131800 | Reduced receptor affinity vs. (S)-isomer |
X-ray crystallography confirms the compound’s bicyclic structure with a chair conformation in the azepine ring. The fused benzene ring adopts a planar geometry, while the phenyl group at C1 exhibits dihedral angles influencing receptor binding [4]. Key spectroscopic data:
Table 3: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.5–6.8 ppm (doublet, 2H) | Aromatic H (C7, C8) |
δ 3.1–3.3 ppm (multiplet, 1H) | Benzylic H (C1) | |
MS (ESI+) | m/z 256.133 | [M+H]⁺ |
IR | 3300–3400 cm⁻¹ (broad) | O-H stretch |
Structurally analogous benzazepines exhibit varied pharmacological profiles due to substitutions:
Table 4: Structural Comparisons of Key Benzazepine Derivatives
Compound | Substituents | Pharmacological Profile |
---|---|---|
(1S)-SKF 38393 | 7,8-diOH; C1=S-phenyl | Selective D1/D5 agonist |
SKF 82958 | 6-Cl, 7,8-diOH, 3-allyl | Potent D1 agonist [5] |
SKF 83959 | 6-Cl, 7,8-diOH, 3-methyl | D1/5-HT activity [6] |
Fenoldopam Analog | 4′-OH-phenyl, 7,8-diOH | D1 partial agonist (hypertension) [3] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: